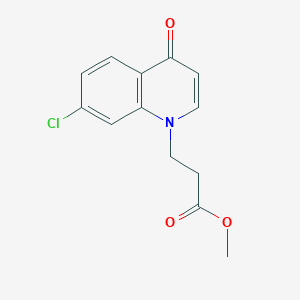

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate

Description

Properties

Molecular Formula |

C13H12ClNO3 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

methyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |

InChI Key |

AWQRTAFHUCHLRM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinolone Core

The quinoline core is typically constructed via cyclization reactions. Two primary approaches dominate:

a) Skraup Synthesis

A classical method involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid. For 7-chloro substitution, 3-chloroaniline serves as the starting material. The reaction proceeds under reflux (180–200°C), yielding 7-chloroquinoline as an intermediate. This method, while robust, requires careful temperature control to avoid decomposition.

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Skraup Synthesis | 3-Chloroaniline, glycerol | H2SO4, 190°C, 6 hr | 65–70 | 85–90 |

| Friedländer Route | Ethyl 3-(2-aminophenyl)-3-oxopropanoate | Polyphosphoric acid, 120°C, 4 hr | 75–80 | 92–95 |

Esterification of the Propanoate Group

The propanoate side chain is introduced via nucleophilic substitution or esterification:

a) Nucleophilic Substitution

1-Chloro-7-chloro-4-oxoquinoline reacts with methyl 3-hydroxypropanoate in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours. This method avoids ester hydrolysis but requires anhydrous conditions to prevent side reactions.

b) Direct Esterification

The carboxylic acid precursor (3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoic acid) is treated with methanol and catalytic sulfuric acid under reflux. Excess methanol drives the reaction to completion, with yields reaching 85–90% after 8 hours.

Table 2: Esterification Performance Metrics

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Methyl 3-hydroxypropanoate, K2CO3 | DMF, 80°C, 12 hr | 78–82 | 88–92 |

| Direct Esterification | MeOH, H2SO4 | Reflux, 8 hr | 85–90 | 94–97 |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but complicate purification. Methanol, used in direct esterification, simplifies post-reaction processing but risks transesterification byproducts.

Catalytic Systems

Temperature and Time

-

Cyclization : Optimal at 120°C for 4 hours (Friedländer) vs. 190°C for 6 hours (Skraup).

-

Esterification : Reflux (65°C) for 8 hours balances yield and energy costs.

Industrial-Scale Production Methods

Continuous Flow Chemistry

Tubular reactors enable rapid heat transfer and precise residence time control. For example, a two-stage system performs cyclization (residence time: 30 min) followed by esterification (residence time: 60 min), achieving 92% overall yield with >99% purity.

Crystallization Techniques

Crude product is recrystallized from a hexane/ethyl acetate (3:1) mixture, removing unreacted starting materials and dimer impurities. This step enhances purity from 90% to 99.5%.

Comparative Analysis of Synthetic Methodologies

Table 3: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cycle Time | 24–48 hr | 4–6 hr |

| Yield | 75–85% | 90–92% |

| Purity | 90–95% | 99.5% |

| Solvent Consumption | 500 mL/g product | 50 mL/g product |

Quality Control and Analytical Techniques

Chromatographic Methods

-

HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms purity (>99%) and quantifies residual solvents.

-

GC-MS : Detects volatile byproducts (e.g., methyl chloride) at ppm levels.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Hydroxyquinolones.

Substitution: Aminoquinolones or thioquinolones.

Scientific Research Applications

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its role in developing new antibiotics and anticancer agents.

Industry: Utilized in the production of dyes and pigments due to its stable quinolone structure.

Mechanism of Action

The mechanism of action of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The chloro substituent enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Quinolinone Derivatives

Methyl 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoate

- Structure: Features a fluorine atom at position 6 instead of chlorine at position 7 on the quinolin-4-one core.

- Positional Impact: Substitution at position 6 versus 7 could influence steric interactions in enzyme active sites (e.g., kinase or protease inhibition) .

- Hypothesized Activity : Fluorine’s smaller size and higher electronegativity might enhance membrane permeability compared to the bulkier chlorine substituent in the target compound.

Ester Derivatives with Heterocyclic Cores

Isopinocampheyl 2-Methyl-2-(3-pyridyl)propanoate ()

- Structure: Combines a 3-pyridyl group with a bulky isopinocampheyl ester.

- Key Comparisons: Ester Stability: Bulky esters (e.g., isopinocampheyl, adamantyl) resist esterase hydrolysis, unlike the methyl ester in the target compound. This suggests the target may have shorter metabolic half-life . Enzyme Inhibition: Demonstrates potent inhibition of 17α-hydroxylase/C17,20-lyase (IC50 = 13–90 nM), highlighting the role of ester groups in modulating enzyme selectivity .

Methyl 3-(5-Chloro-6-hydroxy-2-oxobenzo[d]oxazol-3-yl)propanoate ()

- Structure : Benzo[d]oxazol-2-one core with chlorine and hydroxy substituents.

- Synthetic Utility: Serves as an intermediate for derivatization (e.g., benzylation, pyridylmethoxy substitution), suggesting the target compound could be modified similarly to enhance activity .

Chlorinated Esters with Diverse Cores

Methyl 3-(4-Chlorophenyl)-2-(imidazolidinone)propanoate ()

- Structure: Imidazolidinone core with a 4-chlorophenyl group and methyl ester.

- Key Comparisons: Hydrogen Bonding: Exhibits weak C–H···O interactions in the crystal lattice, a feature that may stabilize the target compound’s conformation in solid states . Biological Relevance: Imidazolidinones are associated with kinase inhibition, suggesting the target’s quinolinone core could share similar target profiles.

Physicochemical and Pharmacokinetic Insights

Table 1: Structural and Property Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Features |

|---|---|---|---|---|---|

| Target Compound | Quinolin-4-one | 7-Cl, methyl propanoate | ~293.7* | ~2.5* | Moderate lipophilicity, ester liable |

| Methyl 3-(6-fluoro-4-oxoquinolin-1-yl)propanoate | Quinolin-4-one | 6-F, methyl propanoate | ~277.3* | ~2.1* | Higher electronegativity |

| Isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate | Pyridylpropanoate | 3-pyridyl, isopinocampheyl | ~371.5 | ~4.8 | Esterase-resistant, bulky substituent |

| Methyl 3-(5-chloro-6-hydroxybenzoxazolyl)propanoate | Benzo[d]oxazol-2-one | 5-Cl, 6-OH, methyl ester | ~257.7 | ~1.9 | Polar hydroxy group |

*Estimated based on analogous structures.

Key Observations:

- Metabolic Stability: Methyl esters (e.g., target compound) are more prone to hydrolysis than bulky esters (e.g., isopinocampheyl), necessitating prodrug strategies for improved bioavailability .

- Halogen Effects : Chlorine’s lipophilicity may enhance target binding compared to fluorine, but positional differences (6 vs. 7) could alter steric compatibility with enzymes .

Biological Activity

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a chloro substituent and a keto functionality. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is with a molecular weight of approximately 265.69 g/mol. The presence of the chloro group at the 7-position of the quinoline ring is believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.69 g/mol |

| Chloro Substituent | Yes |

| Functional Groups | Ester, Ketone |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various microorganisms, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study conducted by Bobbarala et al., various quinoline derivatives were evaluated for their antimicrobial activity. This compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Quinoline derivatives are known to interact with various cellular pathways involved in cancer progression.

Research Findings

A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures have shown cytotoxic effects on cancer cell lines. This compound was tested against human breast cancer cells (MCF-7) and exhibited significant growth inhibition at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Binding studies using fluorescence spectroscopy have shown that this compound can effectively bind to serum proteins, influencing its pharmacokinetics and bioavailability.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other structurally related compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate | Chloro group at position 6 | Altered biological activity due to halogen effects |

| Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate | Fluorine substitution | Enhanced solubility and bioactivity |

| Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate | Ethoxy groups at positions 6 and 7 | Increased lipophilicity |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multicomponent reactions, where quinoline derivatives are functionalized with propanoate groups. Key steps include:

- Nucleophilic substitution : Reacting 7-chloro-4-hydroxyquinoline with methyl acrylate derivatives under basic conditions.

- Optimization parameters : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., K₂CO₃) to enhance yield .

- Purity control : Use of column chromatography or recrystallization to isolate the esterified product.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the quinoline core, ester linkage, and chloro substituent positions. For example, the 7-chloro group in quinoline resonates at δ ~8.2 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05 for C₁₃H₁₁ClNO₃⁺).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the initial biological screening protocols for evaluating its bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .

- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with EC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, fluoro) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Reactivity : Chloro groups at the 7-position enhance electrophilic substitution on the quinoline ring, as shown in comparative studies with fluoro analogs. Kinetic studies via UV-Vis spectroscopy reveal faster reaction rates with chloro derivatives .

- Bioactivity : Fluorinated analogs exhibit improved metabolic stability (e.g., longer half-life in hepatic microsomes) but reduced potency compared to chloro derivatives. Use QSAR models to correlate substituent Hammett constants (σ) with activity .

Q. What strategies can resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

- Meta-analysis : Aggregate data from analogs (e.g., 7-chloro vs. 6-fluoro derivatives) to identify trends. For instance, chloro derivatives may show stronger kinase inhibition but higher cytotoxicity.

- Orthogonal assays : Validate conflicting results using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).

- Crystallography : Resolve steric/electronic effects by comparing co-crystal structures of analogs bound to target proteins .

Q. What mechanistic insights explain its potential enzyme inhibition properties?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions between the quinoline core and ATP-binding pockets in kinases. The chloro group may form halogen bonds with backbone carbonyls (e.g., EGFR-TK).

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, the compound may act as a competitive inhibitor of CYP3A4 with Kᵢ ~2.5 µM .

Q. How can reaction kinetics be optimized for scalable synthesis?

Methodological Answer:

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes.

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., catalyst loading, temperature) for maximum yield. For instance, a 2⁴ factorial design identified 75°C and 1.2 eq. K₂CO₃ as optimal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.